Fenbendazoleamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

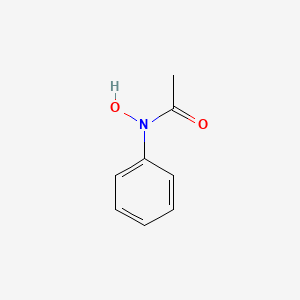

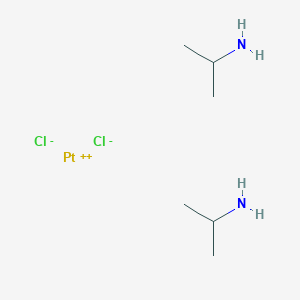

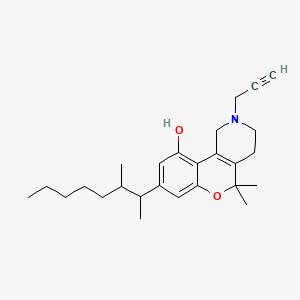

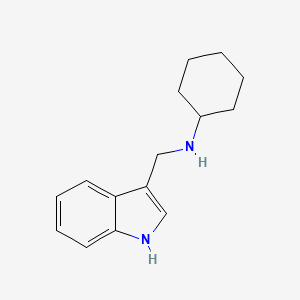

Fenbendazoleamine, also known as Fenbendazole, is a benzimidazole compound . It is a broad-spectrum anthelmintic drug used against a number of gastrointestinal parasites . It is commonly used in veterinary medicine for animals such as sheep, cattle, horses, fish, dogs, cats, rabbits, and seals .

Molecular Structure Analysis

Fenbendazoleamine’s molecular structure has been analyzed using various techniques such as differential scanning calorimetry, thermogravimetric analysis/derivative thermogravimetry, Fourier transform infrared spectroscopy, and X-ray diffraction spectroscopy . These studies have indicated the conversion of the drug to its amorphous state .Chemical Reactions Analysis

While specific chemical reactions involving Fenbendazoleamine are not detailed in the available resources, it’s worth noting that Fenbendazole is part of the benzimidazole family of compounds, which have been studied for their reaction mechanisms .Mecanismo De Acción

Direcciones Futuras

While specific future directions for Fenbendazoleamine are not detailed in the available resources, there is a general interest in the potential of benzimidazole compounds in various biological and clinical studies .

Relevant Papers There are several papers that discuss the properties and potential applications of Fenbendazole . These papers cover topics such as the drug’s anti-cancer properties, its effect on glucose uptake in cancer cells, and its potential as a therapeutic agent .

Propiedades

IUPAC Name |

6-phenylsulfanyl-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c14-13-15-11-7-6-10(8-12(11)16-13)17-9-4-2-1-3-5-9/h1-8H,(H3,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDMYVLGXHUDMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201129 |

Source

|

| Record name | Fenbendazoleamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenbendazoleamine | |

CAS RN |

53065-28-4 |

Source

|

| Record name | Fenbendazoleamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053065284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenbendazoleamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-5-[(4-Amino-4-carboxy-1-oxobutyl)amino]-2-nitrobenzoic acid](/img/structure/B1220183.png)